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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

Cat. No.: B147299 Get Quote

For researchers, scientists, and drug development professionals, understanding the subtle

isomeric preferences of bioactive molecules is paramount. 5-Nitrobarbituric acid, a derivative

of barbituric acid with significant biological activities, presents a fascinating case of

tautomerism, where the molecule can exist in different structural forms through proton

migration. The relative stability of these tautomers can profoundly influence the compound's

physicochemical properties, receptor binding, and ultimately, its therapeutic efficacy. This guide

provides a comparative analysis of the stability of different 5-Nitrobarbituric acid tautomers,

supported by experimental observations and computational data.

The tautomerism in 5-Nitrobarbituric acid, also known as dilituric acid, primarily involves the

interconversion between keto and enol forms. The pyrimidine ring of barbituric acid contains

three carbonyl groups and two nitrogen atoms, providing multiple sites for proton migration.

The presence of a strongly electron-withdrawing nitro group at the 5-position further influences

the electron distribution within the ring, impacting the relative stabilities of the possible

tautomers.

Key Tautomeric Forms of 5-Nitrobarbituric Acid
The principal tautomers of 5-Nitrobarbituric acid considered are:

2,4,6-Triketo (Keto): The fully keto form, where all three carbonyl groups are present.

2,6-Diketo-4-enol (Enol): An enol form where the oxygen at the 4-position is protonated,

creating a hydroxyl group and a carbon-carbon double bond in the ring.
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Other Enol Forms: Other enol forms, such as the 2-enol and di-enol, are also theoretically

possible but are generally considered to be less stable.

Experimental Evidence: A Solid-State Perspective
X-ray crystallography studies have provided concrete evidence for the existence of different

tautomers of 5-Nitrobarbituric acid in the solid state. These studies have identified two

principal forms:

Hydrated 2,4,6-Triketo form: In the presence of water, 5-Nitrobarbituric acid crystallizes in

its fully keto form.

Anhydrous 2,6-Diketo-4-enol form: In the absence of water, the molecule preferentially

adopts an enol conformation.[1]

This demonstrates that the solid-state tautomeric preference is highly sensitive to the

crystalline environment, particularly the presence of solvent molecules that can engage in

hydrogen bonding.

Computational Analysis: Predicting Tautomer
Stability
While experimental data for the gas and solution phases of 5-Nitrobarbituric acid is scarce,

computational chemistry offers valuable insights into the intrinsic stabilities of its tautomers.

Semi-empirical and density functional theory (DFT) calculations have been employed to predict

the relative energies of different tautomeric forms.

A semi-empirical (AM1) computational study on substituted barbituric acids has suggested that

electron-withdrawing substituents, such as the nitro group at the C5 position, tend to stabilize

the 4-hydroxy (enol) tautomer.[2] This stabilization is attributed to the increased delocalization

of electron density in the planar enol form, which is enhanced by the nitro group.

While a detailed quantitative analysis for 5-Nitrobarbituric acid is not readily available in the

literature, studies on the parent barbituric acid consistently show the tri-keto form to be the

most stable in the gas phase and in solution, with the enol forms being higher in energy.
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However, the energy difference is known to decrease with the introduction of substituents at the

C5 position.

Table 1: Calculated Relative Energies of Unsubstituted Barbituric Acid Tautomers (Illustrative)

Tautomer Method Relative Energy (kcal/mol)

Triketo DFT (B3LYP) 0.00

4-Enol DFT (B3LYP) ~10-12

2-Enol DFT (B3LYP) Higher

Note: This table is for the unsubstituted barbituric acid and serves as a reference. The

presence of the nitro group at the C5 position in 5-Nitrobarbituric acid is expected to lower

the relative energy of the enol form.

Experimental Protocols
X-ray Crystallography
Methodology: Single crystals of 5-Nitrobarbituric acid are grown under controlled conditions

(e.g., with and without water). The crystals are then mounted on a diffractometer, and X-ray

diffraction data is collected. The resulting electron density map is used to determine the precise

atomic positions, bond lengths, and bond angles, thereby identifying the tautomeric form

present in the crystal lattice.

NMR Spectroscopy
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). 1H

and 13C NMR spectra are recorded. The chemical shifts and coupling constants of the protons

and carbons are analyzed to identify the predominant tautomeric form in solution. For example,

the presence of a signal corresponding to a proton on an sp3-hybridized carbon at the C5

position would indicate the keto form, while its absence and the appearance of a hydroxyl

proton signal would suggest the enol form.

Computational Chemistry
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Methodology: The geometries of the different tautomers of 5-Nitrobarbituric acid are

optimized using a computational method such as Density Functional Theory (DFT) with a

suitable basis set (e.g., B3LYP/6-31G*). The electronic energies of the optimized structures are

then calculated to determine their relative stabilities. Solvent effects can be modeled using

continuum solvation models like the Polarizable Continuum Model (PCM).

Logical Relationships of Tautomerism
The tautomeric equilibrium of 5-Nitrobarbituric acid can be visualized as a network of

interconnected isomers. The following diagram illustrates the relationship between the key

tautomeric forms.
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Caption: Tautomeric equilibrium of 5-Nitrobarbituric acid.

Conclusion
The stability of 5-Nitrobarbituric acid tautomers is a delicate balance influenced by the

molecular environment and the electronic effects of the nitro substituent. Experimental

evidence from the solid state confirms the existence of both the tri-keto and a diketo-enol form,

with the latter being favored in the anhydrous state. Computational studies suggest that the

electron-withdrawing nitro group stabilizes the enol form, reducing the energy gap between the

keto and enol tautomers compared to the parent barbituric acid. For researchers in drug

development, this tautomeric flexibility is a critical consideration, as the predominant form

under physiological conditions will dictate its interactions with biological targets. Further

solution-phase experimental studies are warranted to fully elucidate the tautomeric equilibrium

of this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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